molecular formula C19H19F3N4OS2 B4541016 2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B4541016
M. Wt: 440.5 g/mol
InChI Key: JBAWRJDUVHFPMO-UHFFFAOYSA-N
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Description

The study of complex chemical compounds, including those containing 1,2,4-triazole rings, thiophene groups, and acetamide functionalities, plays a critical role in the development of new materials and pharmaceuticals. These compounds are known for their versatile chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, including condensation, nucleophilic substitution, and cyclization. For instance, the synthesis of triazole and thiadiazole derivatives can be achieved by reacting appropriate thiol compounds with chloroacetamide derivatives in the presence of anhydrous potassium carbonate (Mahyavanshi et al., 2011).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of these compounds, revealing the orientation of phenyl rings, triazole units, and acetamide groups. The molecular structure is critical for understanding the compound's reactivity and interactions (Zareef et al., 2008).

Chemical Reactions and Properties

These compounds often participate in a variety of chemical reactions, including hydrogen bonding, which contributes to their stability and reactivity. The presence of triazole or thiadiazole rings can significantly influence their chemical properties, such as antimicrobial activity (Gul et al., 2017).

Physical Properties Analysis

Physical properties, such as melting points and solubility, are determined by the compound's molecular structure. These properties are essential for the compound's application in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa values) and reactivity towards different reagents, are influenced by the functional groups present in the molecule. For example, the acidity constants of similar acetamide derivatives have been studied to understand their behavior in chemical reactions (Duran & Canbaz, 2013).

Scientific Research Applications

Synthetic Methodologies and Compound Development

  • Novel methods for synthesizing 1,2,4-triazole-derived heterocyclic compounds have been explored, revealing enzyme inhibition and molecular docking studies. These compounds exhibit promising enzyme inhibitory potentials against electric eel acetylcholinesterase, equine butyrylcholinesterase, jack bean urease, and yeast α-glucosidase enzymes, suggesting potential for further development as bioactive molecules N. Riaz et al., 2020.

Biological Activities

  • The study by N. Riaz et al., 2020, also highlighted molecular docking studies that support the enzyme inhibition findings, indicating that these triazole amides could serve as promising lead molecules for future drug development due to their bioactive properties.

Chemical Properties and Structural Analysis

  • Investigations into the chemical properties and structural analysis of similar compounds have shown that these molecules can form stable structures with potential intermolecular interactions, as evidenced by the detailed examination of 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide. This research provides insights into how these compounds could interact in biological systems or within materials science applications M. Zareef et al., 2008.

Potential Insecticidal Applications

  • Some derivatives of the core chemical structure have been evaluated for their insecticidal activity, demonstrating the versatility of this scaffold in generating compounds with practical agricultural applications. For example, modifications of related acetamide groups have shown efficacy against various pests, indicating the potential for developing new insecticides J. G. Samaritoni et al., 1999.

properties

IUPAC Name

2-[[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4OS2/c1-4-26-17(13-9-28-12(3)11(13)2)24-25-18(26)29-10-16(27)23-15-8-6-5-7-14(15)19(20,21)22/h5-9H,4,10H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAWRJDUVHFPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CSC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide

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